

Application Notes and Protocols for In Vivo Formulation of MPI-0479605

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Compound of Interest

Compound Name: MPI-0479605

Cat. No.: B612084

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Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1, playing a crucial role in the spindle assembly checkpoint (SAC).^{[1][2][3]} Its ability to induce aberrant mitosis and subsequent cell death in cancer cells makes it a promising candidate for anti-cancer therapeutics.^{[2][3]} However, **MPI-0479605** exhibits poor aqueous solubility, a common challenge in drug development that can hinder in vivo studies due to low bioavailability.^[1] This document provides detailed application notes and protocols for the successful in vivo formulation of **MPI-0479605** for animal studies, ensuring consistent and effective delivery of the compound.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for **MPI-0479605** are summarized in the tables below.

Table 1: Physicochemical and In Vitro Potency of **MPI-0479605**

Parameter	Value	Reference
Molecular Weight	407.51 g/mol	[3][4]
IC50 (Mps1)	1.8 nM	[1][5]
GI50 (Cancer Cell Lines)	30 - 100 nM	[1]
Solubility (DMSO)	62 mg/mL	[1]
Solubility (Ethanol)	2 mg/mL	[1]
Solubility (Water)	Insoluble	[1]

Table 2: Reported In Vivo Formulations and Dosing of **MPI-0479605**

Formulation Composition	Dosing Regimen	Animal Model	Reference
5% Dimethylacetamide (DMA), 12% Ethanol, 40% PEG-300	30 mg/kg daily (i.p.) or 150 mg/kg every 4 days (i.p.)	Colon cancer xenografts (HCT-116 or Colo-205)	[1][5][6]
Homogeneous suspension in Carboxymethylcellulose Sodium (CMC-Na)	≥5mg/mL (Oral Administration)	Not specified	[1]

Experimental Protocols

The following protocols provide detailed methodologies for preparing two distinct types of formulations for **MPI-0479605**, suitable for intraperitoneal and oral administration in animal models.

Protocol 1: Preparation of a Solubilized Formulation for Intraperitoneal (i.p.) Injection

This protocol is based on a previously reported successful formulation for **MPI-0479605** in xenograft models.^{[1][5][6]}

Materials:

- **MPI-0479605** powder
- Dimethylacetamide (DMA)
- Ethanol (200 proof, absolute)
- Polyethylene glycol 300 (PEG-300)
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
- Sterile vials
- Sterile syringes and filters (0.22 µm)

Procedure:

- Vehicle Preparation:
 - In a sterile vial, prepare the vehicle by mixing 5% DMA, 12% Ethanol, and 40% PEG-300. For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMA, 1.2 mL of Ethanol, and 4.0 mL of PEG-300.
 - Vortex the mixture until it is a clear, homogeneous solution.
- Dissolving **MPI-0479605**:
 - Weigh the required amount of **MPI-0479605** powder based on the desired final concentration and dosing volume.
 - Add the **MPI-0479605** powder to the prepared vehicle.
 - Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear. Gentle warming (to no more than 40°C) may be used to aid dissolution,

but the stability of the compound at elevated temperatures should be considered.

- Final Formulation Preparation:
 - Once the compound is fully dissolved in the vehicle, add the required volume of saline or PBS to achieve the final desired concentration. For the reported formulation, the remaining volume would be the aqueous component.
 - Mix thoroughly by vortexing or gentle inversion.
- Sterilization and Storage:
 - Sterilize the final formulation by filtering it through a 0.22 μm syringe filter into a sterile vial.
 - It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any signs of precipitation before use.

Protocol 2: Preparation of a Suspension Formulation for Oral (p.o.) Gavage

This protocol outlines the preparation of a carboxymethylcellulose sodium (CMC-Na) based suspension, a common method for oral delivery of poorly soluble compounds.

Materials:

- **MPI-0479605** powder
- Carboxymethylcellulose sodium (CMC-Na, low viscosity)
- Sterile water for injection
- Sterile vials
- Mortar and pestle (optional, for particle size reduction)
- Homogenizer or sonicator

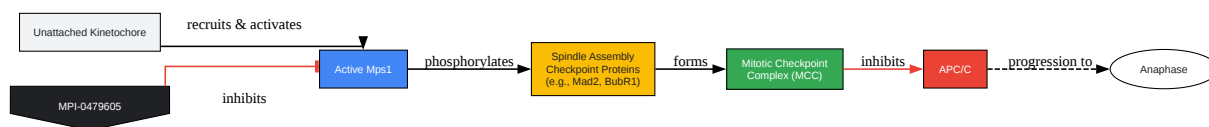
Procedure:

- **Vehicle Preparation:**
 - Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously to prevent clumping.
 - Continue stirring until a clear, viscous solution is formed. This may take several hours.
- **MPI-0479605 Preparation:**
 - Weigh the required amount of **MPI-0479605** powder.
 - To improve the stability and uniformity of the suspension, it is recommended to reduce the particle size of the **MPI-0479605** powder. This can be achieved by gentle grinding with a mortar and pestle.
- **Suspension Formulation:**
 - Add a small amount of the 0.5% CMC-Na vehicle to the **MPI-0479605** powder to form a paste. This process, known as levigation, helps to wet the powder and prevent clumping.
 - Gradually add the remaining volume of the CMC-Na vehicle while continuously stirring or vortexing.
 - For a more uniform and stable suspension, homogenize the mixture using a high-speed homogenizer or sonicate it.
- **Storage and Use:**
 - Store the suspension at 2-8°C.
 - Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or shaking vigorously to guarantee uniform dosing.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Mps1 in the Spindle Assembly Checkpoint (SAC) and the mechanism of action of **MPI-0479605**.

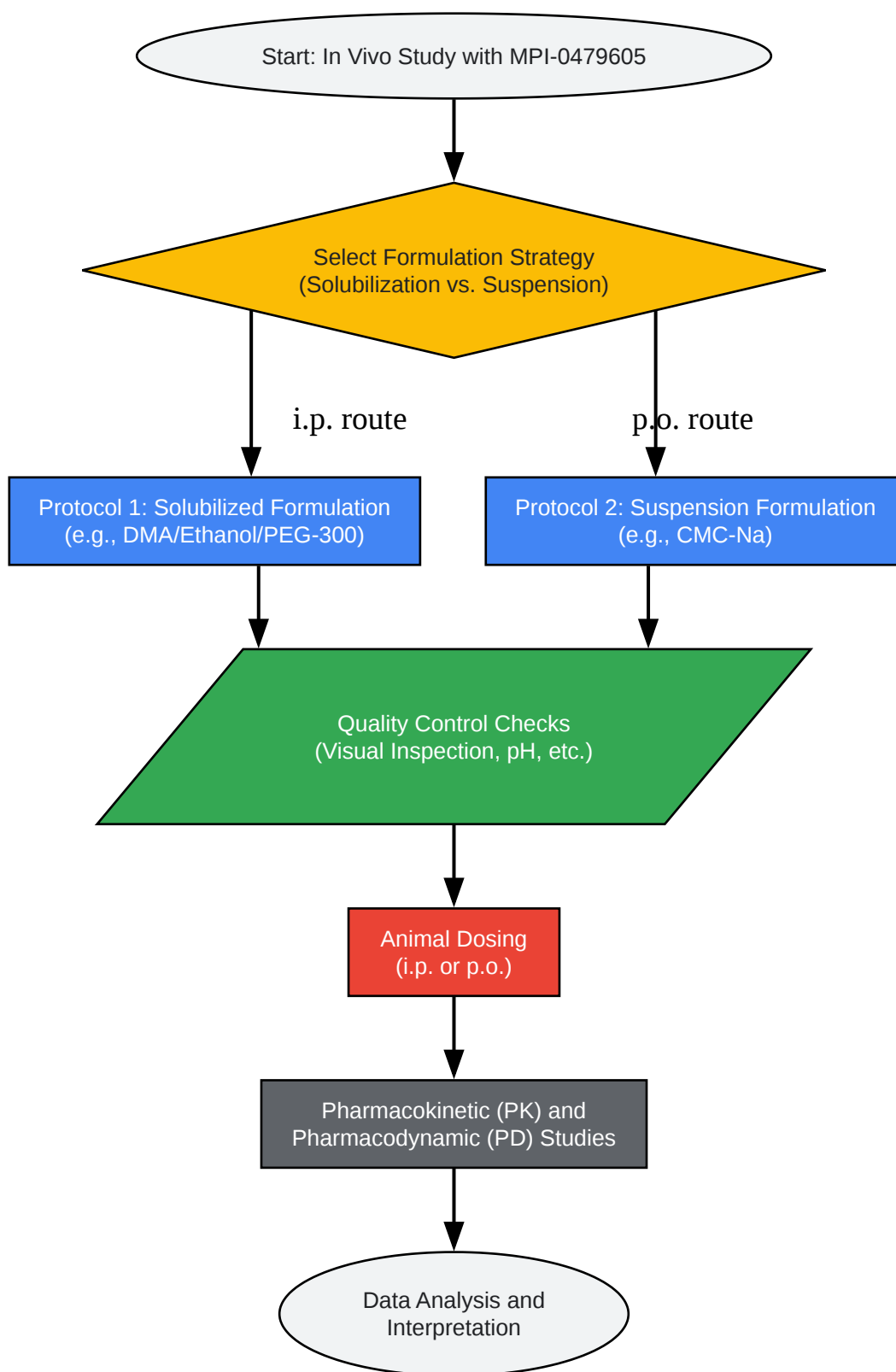


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Caption: Mps1 signaling at the spindle assembly checkpoint and inhibition by **MPI-0479605**.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the formulation development and in vivo testing of **MPI-0479605**.



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Caption: Experimental workflow for in vivo formulation and testing of **MPI-0479605**.

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